molecular formula C11H10IN3O3 B13969726 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline

4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline

Cat. No.: B13969726
M. Wt: 359.12 g/mol
InChI Key: UTICYFGULAXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure characterized by an isoxazole ring substituted with dimethyl groups, an iodine atom, and a nitro group attached to an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the iodine and nitro groups is achieved through electrophilic substitution reactions. The final step involves the coupling of the isoxazole derivative with an aniline compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-(3,5-Dimethylisoxazol-4-yl)-2-amino-6-nitroaniline.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring and iodine atom contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 4-(3,5-Dimethylisoxazol-4-yl)-2-chloro-6-nitroaniline
  • 4-(3,5-Dimethylisoxazol-4-yl)-2-bromo-6-nitroaniline
  • 4-(3,5-Dimethylisoxazol-4-yl)-2-fluoro-6-nitroaniline

Comparison: Compared to its analogs, 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and binding affinity to specific targets. This makes it a valuable compound for studies requiring high specificity and reactivity.

Properties

Molecular Formula

C11H10IN3O3

Molecular Weight

359.12 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-iodo-6-nitroaniline

InChI

InChI=1S/C11H10IN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3

InChI Key

UTICYFGULAXWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)I)N)[N+](=O)[O-]

Origin of Product

United States

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